molecular formula C21H22N2O5S2 B12206785 2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12206785
M. Wt: 446.5 g/mol
InChI Key: GCYBWGDTYIVFQA-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, focusing on its effects against different biological targets. Key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial properties. The synthesized compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, with a notable higher efficacy against gram-negative strains like Escherichia coli compared to gram-positive strains like Staphylococcus aureus .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and induction of oxidative stress .

The mechanisms through which this compound exerts its biological activity involve several pathways:

  • Inhibition of Enzymatic Activity : The thiazole ring is known to interact with various enzymes involved in metabolic processes. This interaction can lead to the inhibition of cancer cell proliferation .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells, thereby providing protective effects against cellular damage .

Research Findings and Case Studies

StudyFindings
Antimicrobial Study The compound showed significant antibacterial activity against E. coli and S. aureus, with MIC values indicating potent effects .
Anticancer Study In vitro studies revealed that the compound inhibited proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Mechanistic Insights Research indicated that the compound induces apoptosis via mitochondrial pathways and affects key regulatory proteins involved in cell cycle control .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, featuring a methoxyphenyl group and a thiazole derivative integrated within a tetrahydrothieno ring system. This unique structure contributes to its reactivity and potential biological activity.

Key Structural Features

FeatureDescription
Methoxyphenyl GroupEnhances solubility and bioactivity
Thiazole DerivativeImparts specific biological interactions
Tetrahydrothieno Ring SystemContributes to overall molecular stability

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Thiazole Core : Utilizing precursors that can undergo cyclization reactions.
  • Introduction of the Methoxy Groups : Employing methoxylation reactions to enhance solubility.
  • Final Coupling Reaction : Combining the thiazole derivative with the methoxyphenyl acetamide through amide bond formation.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific outcomes depend heavily on the reaction conditions and substituents present on the molecule.

Biological Activities

Research indicates that compounds similar to 2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibit significant biological activities. Preliminary studies suggest potential applications in:

  • Anti-inflammatory Properties : The compound may inhibit specific inflammatory pathways.
  • Anticancer Activity : Interaction studies indicate binding to certain receptors that could lead to apoptosis in cancer cells.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains.

Case Studies and Research Findings

  • Anti-inflammatory Mechanism : A study explored the interaction of this compound with cyclooxygenase enzymes, demonstrating inhibition of prostaglandin synthesis, which is crucial in inflammatory responses.
  • Anticancer Potential : Research involving cell lines treated with this compound showed decreased viability in cancer cells compared to control groups, suggesting a mechanism involving cell cycle arrest or apoptosis.
  • Antimicrobial Activity : In vitro assays revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C21H22N2O5S2/c1-27-16-9-7-15(8-10-16)23-17-12-30(25,26)13-19(17)29-21(23)22-20(24)11-14-5-3-4-6-18(14)28-2/h3-10,17,19H,11-13H2,1-2H3

InChI Key

GCYBWGDTYIVFQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4OC

Origin of Product

United States

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